

A Comprehensive Technical Guide to Methyl 3-amino-5-methylbenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 3-amino-5-methylbenzoate**

Cat. No.: **B099481**

[Get Quote](#)

This technical guide provides a detailed overview of **Methyl 3-amino-5-methylbenzoate**, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the compound's nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Identity and Nomenclature

IUPAC Name: **Methyl 3-amino-5-methylbenzoate**

Synonyms:

- 3-Amino-5-methylbenzoic acid methyl ester
- Methyl 3,5-aminomethylbenzoate

CAS Number: 18595-15-8[1][2]

Physicochemical Properties

A summary of the key quantitative data for **Methyl 3-amino-5-methylbenzoate** is presented in the table below. This information is crucial for its handling, application in synthetic procedures, and for analytical characterization.

Property	Value
Molecular Formula	C ₉ H ₁₁ NO ₂ [1] [2]
Molar Mass	165.19 g/mol [1] [2]
Boiling Point	303.1 ± 22.0 °C at 760 mmHg [1] [2]
Density	1.132 ± 0.06 g/cm ³ (Predicted) [2]
pKa	3.57 ± 0.10 (Predicted) [2]
Appearance	Yellow to brown solid [2]
Storage Temperature	Room temperature, under inert atmosphere, in a dark place [2]

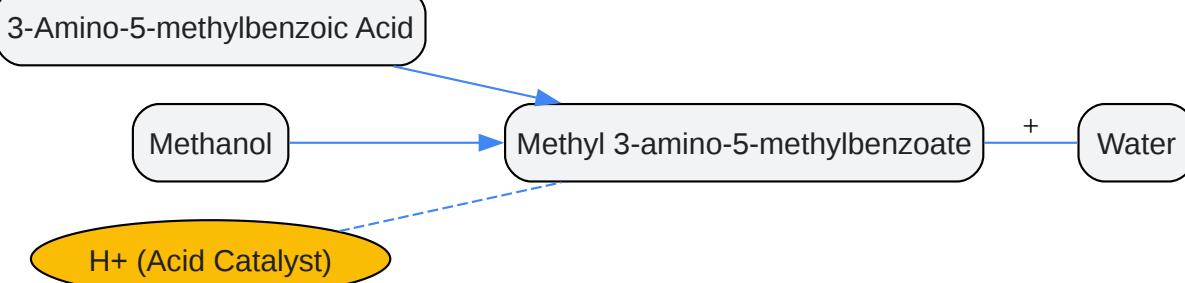
Experimental Protocol: Synthesis of Methyl 3-amino-5-methylbenzoate

The following is a detailed experimental protocol for the synthesis of **Methyl 3-amino-5-methylbenzoate** via the esterification of 3-amino-5-methylbenzoic acid. This method is a standard and efficient route for the preparation of this compound.

3.1. Materials and Reagents:

- 3-amino-5-methylbenzoic acid
- Anhydrous methanol
- Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)
- Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
- Ethyl acetate
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask

- Reflux condenser
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator


3.2. Reaction Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-amino-5-methylbenzoic acid (1.0 equivalent) in anhydrous methanol. The amount of methanol should be sufficient to fully dissolve the starting material (e.g., 10-20 mL per gram of acid).
- Acid Catalyst Addition:
 - Method A (Thionyl Chloride): Cool the methanolic solution in an ice bath to 0-5 °C. Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred solution. This addition is exothermic and should be performed with caution in a well-ventilated fume hood.
 - Method B (Sulfuric Acid): Alternatively, while cooling the methanolic solution in an ice bath, slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 equivalents) dropwise.
- Reaction: After the complete addition of the acid catalyst, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Remove the excess methanol under reduced pressure using a rotary evaporator.

- Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8).
- Extraction:
 - Transfer the neutralized mixture to a separatory funnel.
 - Extract the aqueous layer with ethyl acetate (3 x 50 mL).
 - Combine the organic layers.
- Drying and Concentration:
 - Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.
 - Filter to remove the drying agent.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **Methyl 3-amino-5-methylbenzoate**.
- Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Visualized Workflow and Pathways

The following diagrams illustrate the logical flow of the synthesis and a potential reaction pathway.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. METHYL 3-AMINO-5-METHYLBENZOATE CAS#: 18595-15-8 [m.chemicalbook.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Methyl 3-amino-5-methylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b099481#methyl-3-amino-5-methylbenzoate-iupac-name-and-synonyms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com